molecular formula C17H28O8S B1679204 PEG6-Tos CAS No. 155130-15-7

PEG6-Tos

Cat. No. B1679204
CAS RN: 155130-15-7
M. Wt: 392.5 g/mol
InChI Key: NSODVVYOWINKAG-UHFFFAOYSA-N
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Description

PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

PEG6-Tos contains total 54 bond(s); 26 non-H bond(s), 8 multiple bond(s), 16 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 4 ether(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .


Chemical Reactions Analysis

The tosyl group in PEG6-Tos is a very good leaving group for nucleophilic substitution reactions . PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Scientific Research Applications

Drug Delivery Systems

PEG6-Tos: is widely utilized in the development of drug delivery systems due to its hydrophilic PEG spacer which increases solubility in aqueous media . The presence of a tosyl group allows for further derivatization, making it an ideal candidate for conjugating drugs with targeting ligands or therapeutic molecules. This enhances the bioavailability and efficacy of drugs by facilitating their controlled release and targeted delivery to specific sites within the body.

PROTAC Synthesis

In the field of targeted protein degradation, PEG6-Tos serves as a crucial linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG6-Tos linker plays a significant role in maintaining the appropriate distance between the ligase and the target protein, which is essential for the formation of a functional ternary complex.

Bioconjugation Techniques

PEG6-Tos: is instrumental in bioconjugation strategies where it is used to attach various biomolecules to surfaces or other molecules . Its reactive tosyl group acts as an excellent leaving group for nucleophilic substitution reactions, enabling the conjugation of peptides, proteins, or oligonucleotides to PEG chains. This has applications in the creation of biosensors, diagnostic tools, and in the stabilization of enzymes and other proteins.

Nanotechnology

In nanotechnology, PEG6-Tos is used to modify the surface properties of nanoparticles . The PEGylation of nanoparticles improves their stability, solubility, and biocompatibility, which is particularly important for medical applications such as imaging, diagnostics, and as carriers for drug delivery.

Medical Diagnostics

PEG6-Tos: derivatives form hydrogels that are applied in surgical wound closure and hemostasis . These hydrogels solidify upon contact with body fluids, providing a barrier against bleeding and infection. They are used in various medical scenarios, including ophthalmology and spine surgeries, and degrade naturally after the wound heals.

Material Science

In material science, PEG6-Tos is used to modify chromatography mediums and as a phase modifier in capillary electrophoresis . It alters the retention of macromolecules and maintains their structural stability during separation processes. This is crucial for the purification of complex biological samples and the analysis of large biomolecules.

properties

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSODVVYOWINKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PEG6-Tos

Synthesis routes and methods

Procedure details

To a chilled (0° C.) solution of pentaethylene glycol (2.13 g, 8.92 mmol) in DCM (89 mL) were added TsCl (1.87 g, 9.81 mmol), Ag2O (3.10 g, 0.134 mmol), and KI (0.296 g, 1.78 mmol). After stirring for 20 min the reaction mixture was filtered through a 4 cm pad of celite and flushed with EtOAc. The resulted filtrate was concentrated under reduced pressure to give a yellow oil. The crude product was purified via silica flash chromatography using 3:2 DCM/acetone as an eluent, providing 26 (2.63 g, 75%): 1H NMR (300 MHz, CDCl3) δ 7.80 (d, J=8.2 Hz, 2H), 7.34 (d, J=8.2 Hz, 2H), 4.20-4.11 (m, 2H), 3.76-3.54 (m, 18H), 2.44 (s, 3H).
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
89 mL
Type
solvent
Reaction Step One
Name
Quantity
1.87 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ag2O
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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